molecular formula C25H33N3O2 B2757415 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide CAS No. 921895-91-2

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide

Cat. No.: B2757415
CAS No.: 921895-91-2
M. Wt: 407.558
InChI Key: LFJDHWPTCMAFBW-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is a synthetic small molecule characterized by a hybrid structure incorporating three key pharmacophores:

  • A morpholin-4-yl ethyl group, which may enhance solubility and pharmacokinetic properties.
  • A 3-phenylpropanamide terminal group, contributing aromatic interactions and metabolic stability.

Below, we compare it with structurally related analogs to infer structure-activity relationships (SAR).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-27-13-5-8-21-18-22(10-11-23(21)27)24(28-14-16-30-17-15-28)19-26-25(29)12-9-20-6-3-2-4-7-20/h2-4,6-7,10-11,18,24H,5,8-9,12-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJDHWPTCMAFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide involves multiple steps, starting with the preparation of the tetrahydroquinoline and morpholine intermediates. The key steps include:

    Formation of Tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.

    Formation of Morpholine Intermediate: This involves the reaction of diethanolamine with sulfuric acid to form morpholine.

    Coupling Reaction: The tetrahydroquinoline and morpholine intermediates are then coupled with a phenylpropanamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and tetrahydroquinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Research has demonstrated that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide exhibits various biological activities:

Anticancer Properties

Several studies have indicated that derivatives of this compound possess potent anticancer activity against various cancer cell lines. For instance, derivatives have shown significant antiproliferative effects on human colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antibacterial and Antifungal Activities

The compound has been evaluated for its antibacterial and antifungal properties. It has demonstrated efficacy against several bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents .

Receptor Modulation

This compound acts as an antagonist for specific receptors such as the human vanilloid receptor type 1 (TRPV1) and melanin-concentrating hormone 1 receptor (MCH1R). These interactions suggest potential applications in pain management and metabolic disorders .

Case Study 1: Anticancer Activity

A study focused on the synthesis of N-(quinolinyl)morpholines highlighted the anticancer potential of related compounds. The synthesized derivatives exhibited significant antiproliferative activity in vitro against various cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of quinoline derivatives, this compound showed promising results against resistant bacterial strains . The study concluded that further exploration could lead to effective treatments for resistant infections.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine

  • Substituents on tetrahydroquinoline: 1-Butyl group (vs. 1-methyl in the target compound).
  • Morpholine linkage : 3-Morpholin-4-ylpropyl chain (vs. 2-morpholin-4-ylethyl).
  • Terminal group : Propan-1-amine (vs. phenylpropanamide).
  • The amine terminus may reduce stability compared to the amide in the target compound, as amines are prone to protonation and enzymatic degradation.

N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine

  • Substituents on tetrahydroquinoline: 1-Methyl group (identical to the target compound).
  • Morpholine linkage : 3-Morpholin-4-ylpropyl chain (vs. ethyl in the target).
  • Terminal group : Propan-1-amine (vs. phenylpropanamide).
  • Hypothesized impact :
    • The shorter morpholine-propyl chain may reduce steric hindrance, improving binding affinity.
    • Lack of phenylpropanamide could diminish aromatic stacking interactions, reducing target engagement.

Morpholine-Containing Derivatives from Patent Literature

1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid

  • Core structure: Fluorophenyl-pyrimidine backbone (vs. tetrahydroquinoline in the target).
  • Morpholine linkage : 2-Morpholin-4-ylethoxy group.
  • Terminal group : Carboxylic acid (vs. phenylpropanamide).
  • Carboxylic acid terminus introduces polarity, possibly limiting blood-brain barrier penetration compared to the target’s amide.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent on Tetrahydroquinoline Morpholinyl Position Terminal Group Key Features Hypothesized Biological Impact
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide (Target) 1-Methyl 2-(Morpholin-4-yl)ethyl 3-Phenylpropanamide Amide linkage, aromatic phenyl Enhanced stability, lipophilic interactions
N-[(1-Butyl-...)-3-morpholin-4-ylpropan-1-amine 1-Butyl 3-Morpholin-4-ylpropyl Propan-1-amine Butyl chain, amine terminus Higher lipophilicity, metabolic risks
N-[(1-Methyl-...)-3-morpholin-4-ylpropan-1-amine 1-Methyl 3-Morpholin-4-ylpropyl Propan-1-amine Methyl group, amine terminus Improved solubility, reduced stability
1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]...cyclopentane-1-carboxylic acid N/A (fluorophenyl-pyrimidine core) 2-Morpholin-4-ylethoxy Carboxylic acid Fluorinated aryl, pyrimidine Target specificity, metabolic stability

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a tetrahydroquinoline moiety linked to a morpholine and a phenylpropanamide group, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H30N4OC_{23}H_{30}N_{4}O, indicating the presence of multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular Weight398.52 g/mol
Chemical FormulaC23H30N4O
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is hypothesized to involve several mechanisms:

1. Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes.

2. Receptor Binding: Its structural components suggest potential interactions with various receptors, including those involved in neurotransmission and cancer progression.

3. Modulation of Signaling Pathways: The compound may influence key signaling pathways within cells, potentially leading to altered cellular responses.

Biological Activity and Therapeutic Potential

Recent studies have evaluated the biological activity of related tetrahydroquinoline derivatives, which may provide insights into the activity of the compound :

Antitumor Activity: Research has shown that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance, compounds with similar structures demonstrated IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating potential as effective anticancer agents .

Neuroprotective Effects: Some studies suggest that tetrahydroquinoline derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties: Compounds in this class have been associated with anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways .

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Anticancer Activity
In a study evaluating novel tetrahydroquinoline derivatives for antitumor activity, several compounds were found to exhibit potent effects against various cancer cell lines. For example:

  • Compound A: IC50 = 5 µg/mL (more potent than Doxorubicin)
  • Compound B: IC50 = 10 µg/mL

These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer efficacy .

Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative damage markers .

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